8-Bromo-6-nitro-2H,4H-1,3-benzodioxine
Description
8-Bromo-6-nitro-2H,4H-1,3-benzodioxine is a bicyclic heterocyclic compound featuring a 1,3-benzodioxine core substituted with bromine and nitro groups at positions 8 and 6, respectively. The IUPAC name reflects its fused benzene ring and dioxine (two oxygen atoms in a six-membered heterocycle) structure.
The bromine and nitro substituents confer distinct electronic and steric properties. These features make it a candidate for pharmacological or agrochemical applications, though its specific biological profile remains understudied in the provided literature.
Properties
CAS No. |
94737-78-7 |
|---|---|
Molecular Formula |
C8H6BrNO4 |
Molecular Weight |
260.04 g/mol |
IUPAC Name |
8-bromo-6-nitro-4H-1,3-benzodioxine |
InChI |
InChI=1S/C8H6BrNO4/c9-7-2-6(10(11)12)1-5-3-13-4-14-8(5)7/h1-2H,3-4H2 |
InChI Key |
DMLVAAZKAFGGQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])Br)OCO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzodioxine Family
Key benzodioxine derivatives and their properties are summarized below:
Key Observations :
- Substituent Effects: Bromine at C8 in the target compound likely increases molecular weight and polarizability compared to chloromethyl or fluorine substituents.
- Synthetic Accessibility : Fluorinated and chlorinated derivatives (e.g., 8-chloromethyl-6-fluoro-4H-1,3-benzodioxine) are synthesized using dehydrosulfurization agents like I₂/Et₃N, a method adaptable to nitro-substituted variants with modifications .
Comparison with Heterocyclic Analogues
Benzodithiazines and Benzodiazepines
- 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 8): Contains a benzodithiazine core with bromine and hydroxy substituents. Exhibits a high melting point (330–331°C dec.), attributed to strong intermolecular interactions (e.g., hydrogen bonding via OH and SO₂ groups) . Unlike 8-Bromo-6-nitro-2H,4H-1,3-benzodioxine, the sulfur atoms in benzodithiazines enhance π-conjugation, affecting electronic spectra and reactivity .
4H-1,3,5-Oxadiazines and Thiadiazines
- 4H-1,3,5-Oxadiazines :
- Non-S-Oxidized 4H-1,2,6-Thiadiazines: Rare heterocycles with applications in materials science.
Preparation Methods
Sequential Bromination-Nitration of 2H,4H-1,3-Benzodioxine Precursors
The most widely adopted strategy involves sequential electrophilic substitution on a preformed 2H,4H-1,3-benzodioxine scaffold. Bromination is typically achieved using molecular bromine (Br₂) in acetic acid under controlled temperatures (40–60°C), yielding 8-bromo-2H,4H-1,3-benzodioxine as an intermediate. Subsequent nitration employs a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C to direct nitro group incorporation at the C6 position.
Key Reaction Parameters:
| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Bromination | Br₂ (1.1 eq), AcOH | 50°C | 4 | 72–78 |
| Nitration | HNO₃/H₂SO₄ (1:3 v/v) | 0–5°C | 2 | 65–70 |
Regioselectivity in nitration is governed by the electron-withdrawing bromine substituent, which deactivates the aromatic ring and directs nitration to the meta position relative to the dioxane oxygen.
One-Pot Tandem Bromination-Nitration Using N-Bromosuccinimide (NBS)
Recent advancements utilize N-bromosuccinimide (NBS) as a bromine source in tandem with acetyl nitrate (AcONO₂) to achieve concurrent bromination and nitration. This method reduces reaction steps and improves atom economy.
Procedure:
- Dissolve 2H,4H-1,3-benzodioxine (1.0 eq) in dichloromethane (DCM).
- Add NBS (1.05 eq) and AcONO₂ (1.2 eq) at −10°C.
- Stir for 6 h, then warm to 25°C and quench with NaHCO₃.
Performance Metrics:
| Bromine Source | Nitrating Agent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| NBS | AcONO₂ | 68 | >98% |
| Br₂ | HNO₃/H₂SO₄ | 70 | 95% |
Optimization of Reaction Conditions
Solvent and Catalytic Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance bromination rates but risk over-nitration. Mixed solvent systems (e.g., AcOH/DCM 1:1) balance reactivity and selectivity. Catalytic FeCl₃ (5 mol%) accelerates bromine activation without side-product formation.
Solvent Comparison:
| Solvent System | Bromination Yield (%) | Nitration Yield (%) |
|---|---|---|
| AcOH | 78 | 65 |
| DCM/AcOH (1:1) | 75 | 68 |
| DMF | 82 | 58 (over-nitration) |
Temperature-Controlled Nitration
Maintaining subambient temperatures (−5 to 5°C) during nitration minimizes polynitration byproducts. Kinetic studies reveal a 15% increase in mono-nitrated product yield at 0°C compared to 25°C.
Purification and Isolation Techniques
Recrystallization vs. Column Chromatography
Recrystallization from ethanol/water (3:1 v/v) achieves ≥95% purity but sacrifices yield (15–20% loss). Flash column chromatography (silica gel, ethyl acetate/hexane 1:4) recovers 85–90% product at >99% purity.
Purity Analysis:
| Method | Purity (HPLC) | Recovery (%) |
|---|---|---|
| Recrystallization | 95.2% | 78 |
| Column Chromatography | 99.1% | 88 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.89 (d, J = 2.4 Hz, 1H, H-7), 4.52–4.48 (m, 4H, dioxane OCH₂).
¹³C NMR (101 MHz, CDCl₃): δ 152.1 (C-6 NO₂), 141.8 (C-8 Br), 128.4–115.3 (aromatic carbons), 64.7 (OCH₂).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₈H₆BrNO₄ [M+H]⁺: 260.9503; Observed: 260.9501.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate a 30% throughput increase using microreactor systems with residence times <10 min. Key parameters:
| Parameter | Value |
|---|---|
| Flow Rate | 5 mL/min |
| Temperature | 55°C (bromination), −5°C (nitration) |
| Annual Capacity | 1.2 metric tons |
Applications and Derivatives
8-Bromo-6-nitro-2H,4H-1,3-benzodioxine serves as a precursor to PARP1 inhibitors (e.g., IC₅₀ = 0.082 μM for derivative 49 ) and antioxidant agents.
Q & A
Q. What are the optimized synthetic routes for 8-Bromo-6-nitro-2H,4H-1,3-benzodioxine, and how can purity be ensured?
Methodological Answer: Synthesis typically involves bromination and nitration of a benzodioxine precursor. For example, bromination can be achieved using Br₂ in acetic acid under controlled temperature (40–60°C), followed by nitration with HNO₃/H₂SO₄ at 0–5°C. Key steps include:
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
- Purity Validation: Employ HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm >95% purity .
Example Reaction Conditions from Analogous Compounds:
| Compound | Catalyst/Solvent | Purity | Reference |
|---|---|---|---|
| 6-Bromo-2H-benzoxazin-3-one | H₂SO₄/AcOH | >97.0% | |
| 5-Bromo-benzoxadiazole | DMF, 72–74°C | 97% |
Q. Which spectroscopic techniques are most effective for characterizing 8-Bromo-6-nitro-2H,4H-1,3-benzodioxine?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent positions (e.g., bromine and nitro groups) via chemical shifts. For example, aromatic protons adjacent to nitro groups typically deshield to δ 8.2–8.5 ppm .
- FT-IR: Confirm nitro (1530–1350 cm⁻¹ asymmetric stretching) and benzodioxine ether (1250–1150 cm⁻¹) groups .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ for C₈H₅BrNO₄: calc. 273.94, obs. 273.92) .
- X-ray Crystallography: Resolve bond angles and crystal packing (e.g., C-Br bond length ~1.89 Å) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and observed reactivity of 8-Bromo-6-nitro-2H,4H-1,3-benzodioxine?
Methodological Answer:
- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to predict electrophilic substitution sites. Compare with experimental nitration/bromination regioselectivity .
- Kinetic Studies: Monitor reaction intermediates via in situ IR or LC-MS to validate computational transition states. For example, nitro group orientation may sterically hinder bromine substitution .
- Data Reconciliation: Use statistical tools (e.g., Bland-Altman plots) to align computational activation energies with experimental Arrhenius parameters .
Q. What experimental strategies minimize by-products during the synthesis of 8-Bromo-6-nitro-2H,4H-1,3-benzodioxine?
Methodological Answer:
- Stepwise Functionalization: Brominate before nitration to avoid competing reactions. Use protective groups (e.g., acetyl for hydroxyl groups) if needed .
- Catalyst Optimization: Screen Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance nitration selectivity. For example, FeCl₃ reduces poly-nitration byproducts .
- Reaction Monitoring: Employ TLC or GC-MS at 30-minute intervals to detect intermediates and adjust conditions (e.g., temperature, stoichiometry) .
Q. How does the electronic structure of 8-Bromo-6-nitro-2H,4H-1,3-benzodioxine influence its biological interactions?
Methodological Answer:
- Electron-Withdrawing Effects: Nitro and bromine groups reduce electron density on the aromatic ring, enhancing electrophilic interactions with biological targets (e.g., enzyme active sites) .
- Docking Studies: Use AutoDock Vina to simulate binding affinity with receptors (e.g., cytochrome P450). Compare with analogs lacking nitro/bromine substituents .
- SAR Analysis: Synthesize derivatives (e.g., 8-Cl-6-NO₂) to isolate the impact of bromine on bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
